molecular formula C11H14ClNO2 B1396538 Ethyl isoindoline-5-carboxylate hydrochloride CAS No. 1159826-50-2

Ethyl isoindoline-5-carboxylate hydrochloride

Cat. No. B1396538
M. Wt: 227.69 g/mol
InChI Key: LJXUCHAWQXRICU-UHFFFAOYSA-N
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Description

Ethyl isoindoline-5-carboxylate hydrochloride (CAS Number: 1159826-50-2) is a compound with a molecular weight of 227.69 . It is a white to yellow solid and is often used in scientific research and industry.


Molecular Structure Analysis

The InChI code for Ethyl isoindoline-5-carboxylate hydrochloride is 1S/C11H13NO2.ClH/c1-2-14-11(13)8-3-4-9-6-12-7-10(9)5-8;/h3-5,12H,2,6-7H2,1H3;1H . The linear formula is C11H14ClNO2 .


Physical And Chemical Properties Analysis

Ethyl isoindoline-5-carboxylate hydrochloride is a white to yellow solid . and should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis of Novel Compounds

Ethyl isoindoline-5-carboxylate hydrochloride has been used in the synthesis of various novel compounds with potential applications in medicinal chemistry. For instance, it was involved in the synthesis of substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids, 8-aminomethyl-2-methyl-2,3-dihydro-1H,7H-[1,3]-oxazino-[5,6-e]indole-9-carboxylic acids, and members of previously unknown 4,5-dihydro-1H-pyrrolo[4,3,2-de]isoquinolin-3-ones of 1,4-dihydropyrrolo[4,3,2-de]isoquinolin-3,6-diones. These compounds were synthesized to study their cytotoxicities and antiviral activities against various viruses including bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and A/Aichi/2/69 (H3N2) (Ivashchenko et al., 2014).

Antiviral Activity

Ethyl isoindoline-5-carboxylate hydrochloride derivatives demonstrated potential antiviral activity against influenza A/New Caledonia/20/99 virus (H1N1), BVDV, and HCV. Specific derivatives exhibited micromolar activities against human hepatoma cell lines with increased sensitivity to HCV infection (Ivashchenko et al., 2014).

Catalytic and Synthetic Applications

Catalytic Activity in Oxidation Reactions

Dichloroiron(III) complexes of 1,3-bis(2′-arylimino)isoindoline, possibly involving derivatives of Ethyl isoindoline-5-carboxylate hydrochloride, have been used as catalysts for the oxidative decarboxylation and deamination reactions of acyclic and cyclic amino acids. These complexes demonstrated efficiency and selectivity, showing a relationship between the reaction rate, the oxidation potential of the iron complexes, and the bond angle of the substrates used (Lakk-Bogáth et al., 2015).

Biological Interaction and Pharmaceutical Synthesis

Interaction with Proteins

A study investigated the interaction of a synthesized biologically active compound, possibly related to Ethyl isoindoline-5-carboxylate hydrochloride, with a model protein (bovine serum albumin) using spectroscopic and molecular simulation approaches. The study provided insights into the pharmacokinetics and pharmacodynamics of the compound, which can be beneficial for further medicinal chemistry applications (Alanazi et al., 2018).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name

ethyl 2,3-dihydro-1H-isoindole-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-2-14-11(13)8-3-4-9-6-12-7-10(9)5-8;/h3-5,12H,2,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXUCHAWQXRICU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(CNC2)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl isoindoline-5-carboxylate hydrochloride

CAS RN

1159826-50-2
Record name 1H-Isoindole-5-carboxylic acid, 2,3-dihydro-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159826-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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